molecular formula C9H9BrClNO B2852824 3-bromo-2-chloro-N,N-dimethylbenzamide CAS No. 1369922-25-7

3-bromo-2-chloro-N,N-dimethylbenzamide

Cat. No.: B2852824
CAS No.: 1369922-25-7
M. Wt: 262.53
InChI Key: KDTLIGWXEIEHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzamide (B126) Scaffolds in Contemporary Organic Chemistry

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a privileged structure in modern organic and medicinal chemistry. researchgate.netresearchgate.net These compounds are not only valuable as synthetic intermediates but are also integral components of numerous pharmaceutical agents. researchgate.netresearchgate.netwikipedia.org The amide bond is a fundamental linkage in countless biological processes, making benzamide derivatives suitable for interacting with biological targets. researchgate.net

The widespread importance of the benzamide core is demonstrated by its presence in drugs with a vast range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comwalshmedicalmedia.comnih.gov Scientists continue to synthesize and investigate novel benzamide derivatives to explore new therapeutic applications. researchgate.netwalshmedicalmedia.com Their utility as versatile building blocks allows for the synthesis of diverse and complex molecules through various chemical transformations. researchgate.netnih.gov

Rationale for Investigating Polyhalogenated Benzamide Derivatives

The introduction of multiple halogen atoms onto a benzamide scaffold significantly enhances its utility as a synthetic intermediate. Polyhalogenated aromatic compounds are highly sought after for their ability to undergo site-selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govresearchgate.netacs.org

The key rationale for investigating these derivatives lies in the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl). nih.gov This hierarchy allows for the sequential and controlled introduction of different substituents at specific positions on the aromatic ring. acs.org By carefully selecting catalysts, ligands, and reaction conditions, chemists can selectively activate one halogen over another, providing a powerful strategy for building molecular complexity from a single, versatile starting material. nih.govnih.gov Furthermore, the introduction of halogens, particularly fluorine, can modulate the biological activity of a molecule, making polyhalogenated benzamides interesting candidates in drug discovery programs. nih.govnih.gov

Overview of Academic Research Trajectories for 3-bromo-2-chloro-N,N-dimethylbenzamide

While extensive academic literature on more complex benzamide derivatives exists, dedicated research focusing specifically on this compound is not prominent. It is primarily recognized in chemical supplier catalogs as a synthetic building block. chemicalbook.comchemicalbook.com The compound's value lies in its potential as a versatile intermediate for organic synthesis, stemming directly from its polyhalogenated structure.

Physicochemical and Spectroscopic Data for this compound
PropertyValue
CAS Number1369922-25-7
Molecular FormulaC₉H₉BrClNO
Molecular Weight262.53 g/mol

The academic research trajectory for a compound like this compound is therefore projected towards its application in synthetic methodologies. Its structure is ideally suited for sequential cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. nih.gov This allows for a research path where the bromine at the C3 position is first targeted for substitution, for instance, in a Suzuki or Sonogashira coupling, leaving the chlorine at the C2 position intact for a subsequent, different coupling reaction under more forcing conditions. This stepwise functionalization would allow for the controlled and efficient synthesis of highly substituted, complex benzamide derivatives from a single starting material, which is a significant goal in modern synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloro-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-12(2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTLIGWXEIEHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 2 Chloro N,n Dimethylbenzamide

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 3-bromo-2-chloro-N,N-dimethylbenzamide identifies the amide bond as the most logical primary disconnection point. This C-N bond cleavage points to 3-bromo-2-chlorobenzoyl chloride and dimethylamine (B145610) as the immediate precursors. This strategy is advantageous as it relies on the robust and widely utilized amide bond formation reaction.

Further disconnection of the 3-bromo-2-chlorobenzoyl chloride intermediate involves the C-C bond between the carbonyl group and the aromatic ring, which is a less common strategy for this type of molecule. A more practical approach is the disconnection of the C-Br and C-Cl bonds, suggesting a halogenation step on a benzoyl chloride or a benzoic acid precursor. Alternatively, functional group interconversion from a nitro or amino group is also a plausible retrosynthetic pathway.

The key disconnection strategies can be summarized as follows:

C-N Amide Bond Disconnection: This is the most direct and common approach, leading back to an activated carboxylic acid derivative (e.g., acyl chloride) and the corresponding amine.

C-Br Bond Disconnection: This suggests the introduction of the bromine atom via electrophilic aromatic substitution on a 2-chloro-N,N-dimethylbenzamide precursor. The regioselectivity of this step is a critical consideration.

C-Cl Bond Disconnection: Similar to the C-Br disconnection, this would involve a chlorination reaction on a 3-bromo-N,N-dimethylbenzamide precursor.

Classical Synthetic Routes and Optimization Protocols

Classical synthetic methodologies for this compound primarily revolve around the formation of the amide bond from a pre-functionalized aromatic ring.

Amidation Reactions from Halogenated Benzoyl Halides

The most straightforward synthesis involves the reaction of 3-bromo-2-chlorobenzoyl chloride with dimethylamine. The necessary acyl chloride is typically prepared from the corresponding 3-bromo-2-chlorobenzoic acid.

Synthesis of 3-bromo-2-chlorobenzoic acid: A common method for the synthesis of 3-bromo-2-chlorobenzoic acid involves the selective bromination of 2-chlorobenzoic acid. google.com A high yield of the desired product can be achieved using N-bromosuccinimide (NBS) in a sulfuric acid system. google.com The reaction conditions can be optimized by controlling the temperature and the molar ratio of the reactants to maximize the yield of the 5-bromo-2-chlorobenzoic acid isomer.

Formation of 3-bromo-2-chlorobenzoyl chloride: The conversion of 3-bromo-2-chlorobenzoic acid to its corresponding acyl chloride is readily achieved by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF). The reaction is typically carried out under reflux, and the excess thionyl chloride can be removed by distillation.

Amidation: The resulting 3-bromo-2-chlorobenzoyl chloride is then reacted with dimethylamine to form the final product. This is a nucleophilic acyl substitution reaction. The reaction is usually carried out in an inert solvent, and a base is often added to neutralize the hydrochloric acid byproduct. The reaction temperature and time can be adjusted to ensure complete conversion.

Reactant 1Reactant 2ReagentProductTypical Yield
3-bromo-2-chlorobenzoic acidThionyl chlorideCatalytic DMF3-bromo-2-chlorobenzoyl chlorideHigh
3-bromo-2-chlorobenzoyl chlorideDimethylamineBase (e.g., triethylamine)This compoundGood to Excellent

Direct Halogenation Approaches and Regioselectivity Control

An alternative classical route involves the direct halogenation of a pre-existing N,N-dimethylbenzamide. For the synthesis of this compound, this would entail the regioselective bromination of 2-chloro-N,N-dimethylbenzamide.

The directing effects of the substituents on the aromatic ring are crucial for controlling the regioselectivity of the bromination. The chloro group is an ortho-, para-director, while the N,N-dimethylcarboxamide group is a meta-director. In 2-chloro-N,N-dimethylbenzamide, the positions ortho and para to the chlorine atom are positions 3, 5, and 6. The position meta to the amide group is position 5. Therefore, electrophilic bromination is expected to occur primarily at the 5-position due to the combined directing effects of both groups. However, achieving high selectivity for the 3-bromo isomer can be challenging and may require specific reaction conditions or the use of specialized brominating agents. nih.govtcichemicals.com

Factors influencing regioselectivity include:

Brominating agent: Reagents such as N-bromosuccinimide (NBS) can offer higher selectivity compared to molecular bromine (Br₂). nih.gov

Catalyst: Lewis acids or other catalysts can influence the position of bromination.

Solvent and Temperature: The reaction medium and temperature can also play a significant role in directing the electrophile to the desired position.

Transition Metal-Free Synthetic Pathways

Transition-metal-free approaches for the synthesis of amides are gaining interest due to their environmental and economic advantages. One such method involves the direct amidation of carboxylic acids. This can be achieved by activating the carboxylic acid with a coupling agent, followed by reaction with the amine.

For the synthesis of this compound, this would involve the direct reaction of 3-bromo-2-chlorobenzoic acid with dimethylamine in the presence of a suitable coupling agent. Various reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP), can be used to facilitate this transformation. While these methods avoid the use of transition metals, they often require stoichiometric amounts of the coupling agent, which can generate significant waste.

Modern Catalytic Strategies for Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of C-N bonds, which can be applied to the synthesis of this compound.

Palladium-Catalyzed Aminocarbonylation Methods

Palladium-catalyzed aminocarbonylation is a versatile method for the synthesis of amides from aryl halides, carbon monoxide, and an amine. nih.gov This reaction allows for the direct introduction of the carboxamide group in a single step.

For the synthesis of this compound, a potential starting material for this reaction would be a di- or tri-halogenated benzene (B151609) derivative. For instance, 1,3-dibromo-2-chlorobenzene (B185471) could potentially undergo a selective aminocarbonylation at one of the bromine positions.

The general catalytic cycle for palladium-catalyzed aminocarbonylation involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex.

Nucleophilic attack of the amine on the acyl-palladium complex.

Reductive elimination of the amide product and regeneration of the Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and reaction conditions is critical for achieving high yields and selectivity. A variety of phosphine (B1218219) ligands have been developed to tune the reactivity and stability of the palladium catalyst. researchgate.net

SubstrateAmineCO SourceCatalyst SystemProduct
Aryl Halide (e.g., 1,3-dibromo-2-chlorobenzene)DimethylamineCarbon Monoxide GasPalladium precursor + LigandThis compound

This method offers a convergent approach to the target molecule, but challenges may include controlling the regioselectivity of the carbonylation in the case of polyhalogenated substrates and the handling of toxic carbon monoxide gas. Recent developments have focused on the use of CO-releasing molecules (CORMs) to circumvent the need for gaseous CO. rsc.org

Copper-Mediated Synthetic Transformations

Copper-catalyzed reactions are pivotal in modern organic synthesis for forming carbon-nitrogen (C-N) bonds, a key step in the creation of benzamides. These methods offer an efficient alternative to traditional amidation protocols. A plausible copper-mediated route to this compound could involve the coupling of a 3-bromo-2-chlorobenzoyl precursor with dimethylamine or the amidation of a nitrile.

One established copper-catalyzed approach involves the reaction of nitriles with N,N-dimethylformamide (DMF). This method uses a copper(I) oxide (Cu₂O) catalyst with a 1,10-phenanthroline (B135089) ligand under an oxygen atmosphere to yield N,N-dimethyl benzamides. Applying this to the target molecule, 3-bromo-2-chlorobenzonitrile (B1292744) would serve as the starting material, undergoing C-C bond cleavage and subsequent amidation.

Another significant copper-catalyzed method is the Goldberg reaction, which involves the N-arylation of amides. Mechanistic studies highlight the importance of chelating diamine ligands in controlling the active catalytic species, typically a copper(I)-amidate complex, which then activates an aryl halide. While this is more commonly used for N-aryl amide synthesis, related copper-catalyzed amidations of aryl halides provide a pathway where 3-bromo-2-chlorobenzoyl chloride could react with dimethylamine in the presence of a suitable copper catalyst system.

Recent advancements have also demonstrated the synthesis of primary amides from dioxazolones using a copper catalyst and a silane (B1218182) under mild conditions. This highlights the versatility of copper catalysis in forming amide bonds with excellent chemoselectivity and tolerance for sensitive functional groups.

Table 1: Examples of Copper-Catalyzed Amidation Conditions

Catalyst SystemReactantsProduct TypeKey Features
Cu₂O / 1,10-phenanthrolineNitrile, DMFTertiary AmideUtilizes DMF as both reactant and solvent; proceeds under an O₂ atmosphere.
Cu(I) / 1,2-diamine ligandAmide, Aryl HalideN-Aryl AmideClassic Goldberg reaction; involves a Cu(I)-amidate intermediate.
Cu(OAc)₂ / Ph₂SiH₂DioxazolonePrimary AmideMild conditions; tolerant of various functional groups.

C(sp²)—C(O) Bond Formation Methodologies

The formation of the bond between the aromatic ring (an sp²-hybridized carbon) and the carbonyl group is a critical step in synthesizing the benzamide's core structure. This is typically achieved by first preparing the corresponding benzoic acid, 3-bromo-2-chlorobenzoic acid, or its activated derivative, which is then amidated.

Palladium-Catalyzed Carbonylation: A powerful and widely used method is the palladium-catalyzed carbonylation of aryl halides. researchgate.netresearchgate.net This reaction introduces a carbonyl group (from carbon monoxide gas) into an organic molecule. To synthesize the precursor for this compound, one could start with 1,3-dibromo-2-chlorobenzene. A selective palladium-catalyzed carbonylation at one of the bromine positions, followed by reaction with dimethylamine, would form the desired amide. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield. researchgate.netmdpi.com

Carboxylation of Organometallic Reagents: A classic and reliable method involves the formation of an organometallic intermediate, such as a Grignard or organolithium reagent, which then reacts with carbon dioxide. libretexts.orgntu.edu.sg For instance, 1,3-dibromo-2-chlorobenzene can be treated with magnesium to form the Grignard reagent. Selective formation at the more reactive C-Br bond is expected. This reagent then acts as a nucleophile, attacking carbon dioxide to form the magnesium salt of the carboxylic acid after an acidic workup. libretexts.orgmasterorganicchemistry.com The resulting 3-bromo-2-chlorobenzoic acid can then be converted to the target benzamide (B126).

Friedel-Crafts Acylation: Direct acylation of a substituted benzene ring is another potential pathway. A Friedel-Crafts acylation of 1-bromo-2-chlorobenzene (B145985) with a suitable acylating agent like dimethylcarbamoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) could theoretically form the benzamide in a single step. However, directing group effects can lead to mixtures of isomers, making this route potentially less specific than others.

Green Chemistry Principles Applied to Synthetic Route Design

The application of green chemistry principles to benzamide synthesis aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Solvent-Free Reaction Conditions and Sustainable Solvents

A key focus of green chemistry is the reduction or elimination of volatile organic solvents. Several strategies have been developed for benzamide synthesis that align with this principle.

Solvent-Free Synthesis: Direct amidation reactions can be performed under solvent-free conditions, often with the aid of a catalyst or alternative energy sources. researchgate.net Mechanochemical methods, such as ball milling, facilitate intimate mixing of solid reactants (e.g., a carboxylic acid and an amine) with a coupling agent, leading to high yields of amides without any bulk solvent. omicsonline.org Other approaches involve the simple heating of a mixture of an ester and an amine with a catalyst, such as iron(III) chloride, in the absence of a solvent. nih.gov Transition-metal-free protocols using reagents like NaOtBu have also proven effective for direct amidation of esters under solvent-free conditions. rsc.org

Sustainable Solvents: When a solvent is necessary, the focus shifts to using environmentally benign options. Water is an ideal green solvent, and methods for the direct amidation of esters using only water as the medium have been reported. nih.gov This approach avoids the need for catalysts or additives and allows for the recovery of byproducts, enhancing the sustainability of the process. nih.gov

Catalyst Design for Recyclability and Reusability

To improve the sustainability of catalytic processes, catalysts should be easily separable from the reaction mixture and reusable for multiple cycles without significant loss of activity.

Heterogeneous Catalysts: The use of heterogeneous catalysts is a cornerstone of green chemistry. For benzamide synthesis, solid acid catalysts, such as Lewis acidic ionic liquids immobilized on supports like diatomite earth, have been developed. researchgate.net These catalysts can be used in conjunction with energy sources like ultrasonic irradiation to promote the direct condensation of carboxylic acids and amines. researchgate.net After the reaction, the solid catalyst can be recovered by simple filtration and reused. researchgate.net Similarly, nanocatalysts, such as those based on zinc and nickel oxides, have been employed for oxidative amidation and can be recovered and reused multiple times. researchgate.net

Recyclable Homogeneous Catalysts: While heterogeneous catalysts are easily separated, homogeneous catalysts often offer higher activity and selectivity. Designing homogeneous catalysts that can be recovered is an active area of research. One strategy involves using catalysts with specific solubility properties, such as lipophilic organocatalysts, which can be precipitated out of a reaction mixture by changing the solvent system, allowing for their recovery and reuse. beilstein-journals.org

Table 2: Comparison of Green Synthetic Methods for Amidation

MethodCatalyst / ReagentSolventKey Green Advantage
MechanochemistryEDC·HCl or CDINone (Solvent-Free)Eliminates solvent waste; high efficiency and short reaction times. omicsonline.org
Direct AmidationNaOtBuNone (Solvent-Free)Transition-metal-free; environmentally friendly workup. rsc.org
Aqueous AmidationNoneWaterUses a benign solvent; no catalyst or additives required. nih.gov
Heterogeneous CatalysisDiatomite earth@IL/ZrCl₄TolueneCatalyst is easily recoverable and reusable; process enhanced by ultrasound. researchgate.net
NanocatalysisZnO–NiO–NiTHFRecyclable heterogeneous catalyst with high functional group tolerance. researchgate.net

Process Chemistry Considerations and Scale-Up Investigations

Translating a synthetic route from a laboratory setting to large-scale industrial production requires careful consideration of process chemistry, including optimization, safety, cost-effectiveness, and impurity control.

Process Optimization and Scale-Up: The scale-up of benzamide synthesis can present challenges. For instance, reactions that perform well on a milligram scale may see a drop in yield or an increase in byproducts when scaled up to gram or kilogram quantities. Flow chemistry offers a potential solution, providing better control over reaction parameters like temperature and mixing, which can facilitate a smoother scale-up process. researchgate.net Gram-scale production has been successfully demonstrated for various amidation protocols, including those using copper/silver dual catalysis and sustainable, transition-metal-free methods. rsc.orgacs.org

Impurity Profiling and Control: In pharmaceutical and agrochemical applications, the purity of the final compound is paramount. When using metal catalysts, such as palladium in carbonylation reactions, residual metal impurities in the product are a significant concern. nih.gov Process chemists must develop and implement strategies to remove these impurities to acceptable levels, which may involve specialized purification techniques beyond standard flash chromatography. nih.gov Understanding the formation of process-related impurities, such as byproducts from side reactions, is crucial. This requires detailed impurity profiling using analytical techniques to track their formation and guide the optimization of reaction conditions to minimize them. mt.com

Advanced Structural Elucidation Methodologies for 3 Bromo 2 Chloro N,n Dimethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 3-bromo-2-chloro-N,N-dimethylbenzamide, a combination of one- and two-dimensional NMR experiments is essential for a complete assignment of its proton and carbon signals and to probe its dynamic behavior.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the N,N-dimethyl protons. The aromatic region will show a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and amide functionalities. The N,N-dimethyl protons will likely appear as two separate singlets at room temperature due to hindered rotation around the carbonyl C-N bond, a common feature in N,N-disubstituted amides.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon is expected to resonate at a characteristic downfield shift. The aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the attached substituents (bromo, chloro, and amide groups). The two N-methyl carbons may also show distinct signals due to the restricted C-N bond rotation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.20 - 7.80 125.0 - 135.0
N-CH₃ (syn) ~2.90 ~35.0
N-CH₃ (anti) ~3.10 ~38.0
Aromatic C-Cl - 130.0 - 135.0
Aromatic C-Br - 120.0 - 125.0
Aromatic C-C=O - 135.0 - 140.0
C=O - 168.0 - 172.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would definitively establish the connectivity of the three aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. It would be used to assign the specific ¹³C signals for each of the aromatic CH groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could be used to confirm the through-space relationship between the N-methyl groups and the aromatic proton at the 6-position, further confirming the stereochemistry around the amide bond.

The partial double bond character of the C-N amide bond in this compound restricts rotation, leading to the existence of conformational isomers. This restricted rotation is often observable by the presence of two distinct signals for the N-methyl groups in the ¹H NMR spectrum at room temperature.

Variable temperature (VT) NMR studies can be employed to investigate these conformational dynamics. By gradually increasing the temperature, the rate of rotation around the C-N bond increases. At a certain temperature, known as the coalescence temperature, the two separate N-methyl signals will broaden and merge into a single, time-averaged signal. By analyzing the spectra at different temperatures, the energy barrier to this rotation can be calculated, providing valuable insight into the molecule's dynamic behavior.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and probing molecular structure.

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 2: Predicted Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
C=O (amide) Stretching 1630 - 1680 Strong (IR), Medium (Raman)
C-N (amide) Stretching 1250 - 1350 Medium (IR), Medium (Raman)
C-H (aromatic) Stretching 3000 - 3100 Medium (IR), Strong (Raman)
C=C (aromatic) Stretching 1450 - 1600 Medium-Strong (IR & Raman)
C-Cl Stretching 600 - 800 Medium (IR), Strong (Raman)
C-Br Stretching 500 - 600 Medium (IR), Strong (Raman)

The region of the vibrational spectrum below 1500 cm⁻¹, known as the fingerprint region, contains a complex series of bands that are unique to a particular molecule. Subtle changes in the molecular conformation can lead to shifts in the positions and intensities of these bands. By comparing the experimental IR and Raman spectra with theoretical spectra calculated using computational methods (such as Density Functional Theory), it is possible to gain insights into the preferred conformation of this compound in the solid state or in solution. This "vibrational fingerprinting" can provide valuable information that complements the data obtained from NMR studies.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No published HRMS data, including exact mass determination or fragmentation analysis, is available for this compound.

Exact Mass Determination Techniques (ESI-HRMS, EI-HRMS)

Specific experimental values from ESI-HRMS or EI-HRMS for this compound have not been reported.

Fragmentation Pathway Analysis and Isotope Pattern Interpretation

A fragmentation pathway analysis and interpretation of the specific isotope patterns for this compound are not documented in scientific literature.

X-ray Crystallography for Solid-State Structure Determination

There are no published single-crystal X-ray crystallography studies for this compound.

Single Crystal Growth Techniques for this compound

Methods for growing single crystals of this compound have not been described in the available literature.

Data Collection, Structure Solution, and Refinement Methodologies

As no crystal structure has been published, details regarding data collection, structure solution, and refinement are not available.

Analysis of Molecular Geometry, Torsion Angles, and Intramolecular Interactions

An analysis of the molecular geometry, including bond lengths, bond angles, torsion angles, and intramolecular interactions for this compound, is not possible without crystallographic data.

Insufficient Data for In-Depth Structural Analysis of this compound

A thorough investigation into the advanced structural elucidation methodologies for this compound has revealed a significant lack of publicly available scientific literature and crystallographic data. Specifically, detailed research findings concerning the intermolecular packing motifs, such as halogen bonding and hydrogen bonding networks, for this particular compound could not be located.

Consequently, the generation of a scientifically accurate and detailed article, as per the requested outline focusing on the "Investigation of Intermolecular Packing Motifs," is not possible at this time. The creation of data tables and an in-depth discussion of research findings are contingent upon the availability of experimental or theoretical structural studies, which appear to be absent from accessible databases and scholarly articles.

While the study of intermolecular interactions in halogenated benzamides is an active area of research, with numerous studies published on related compounds, the specific crystal structure and packing analysis for this compound remains uncharacterized in the reviewed literature. Without this foundational data, any attempt to describe its halogen and hydrogen bonding networks would be purely speculative and would not meet the required standards of scientific accuracy.

Further research, including single-crystal X-ray diffraction analysis, would be necessary to elucidate the precise intermolecular interactions and packing motifs of this compound. Such an experimental undertaking would provide the necessary data to discuss the role of halogen bonds (e.g., Br···O, Cl···O), hydrogen bonds (e.g., C-H···O), and other non-covalent interactions in the solid-state architecture of the molecule.

Theoretical and Computational Chemistry Investigations of 3 Bromo 2 Chloro N,n Dimethylbenzamide

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and properties of molecules. rsc.org DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy in predicting molecular geometries and energies. nih.gov Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for more rigorous analysis, often used as a benchmark for DFT results. rsc.orgmdpi.com

The first step in a computational study is geometry optimization, where the molecule's lowest energy structure is determined. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For 3-bromo-2-chloro-N,N-dimethylbenzamide, this would reveal the spatial arrangement of the atoms, including the orientation of the N,N-dimethylamide group relative to the halogenated phenyl ring.

The electronic structure analysis provides insight into the distribution of electrons within the molecule, which is key to its properties and reactivity. This includes parameters like total energy, dipole moment, and atomic charges.

Table 1: Illustrative Optimized Geometric Parameters for this compound This table is a hypothetical representation of data that would be obtained from a geometry optimization calculation.

ParameterBond/AngleValue (Angstroms/Degrees)
Bond Length C(aryl)-Br~1.90 Å
C(aryl)-Cl~1.74 Å
C(aryl)-C(carbonyl)~1.51 Å
C=O~1.23 Å
C(carbonyl)-N~1.36 Å
Bond Angle Br-C(aryl)-C(carbonyl)~119°
Cl-C(aryl)-C(carbonyl)~121°
C(aryl)-C(carbonyl)-O~120°
C(aryl)-C(carbonyl)-N~118°
Dihedral Angle Cl-C(aryl)-C(carbonyl)-O~15° - 35°

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

From EHOMO and ELUMO, global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

These descriptors quantify the molecule's tendency to attract electrons and its resistance to changes in its electron distribution.

Table 2: Hypothetical Frontier Molecular Orbital and Reactivity Descriptor Data This table is a hypothetical representation of data derived from an FMO analysis.

ParameterValue (eV)
EHOMO-6.5 eV
ELUMO-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Ionization Potential (I)6.5 eV
Electron Affinity (A)1.2 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV
Global Electrophilicity Index (ω)2.79 eV

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com It maps the electrostatic potential onto the molecule's electron density surface.

Negative regions (red/yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, this would be expected around the carbonyl oxygen atom.

Positive regions (blue) indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Neutral regions (green) indicate areas with moderate potential.

The ESP map for this compound would show the influence of the electron-withdrawing bromine and chlorine atoms on the aromatic ring's electronic character, as well as the electron-rich nature of the amide group's oxygen.

Conformational Analysis of the Amide and Halogenated Phenyl Moieties

A potential energy surface (PES) scan is a computational technique used to explore the energy changes associated with the rotation around a specific bond (a dihedral angle). uni-muenchen.de By systematically rotating the bond in small increments and optimizing the rest of the molecular geometry at each step, a profile of energy versus dihedral angle is generated. The peaks on this profile represent the energy barriers (transition states) for rotation, while the valleys represent stable or meta-stable conformations (energy minima). For this compound, a PES scan of the C(aryl)-C(carbonyl) dihedral angle would quantify the energy required to rotate the amide group and identify the most stable rotational position relative to the substituted phenyl ring.

The results of the PES scan reveal the molecule's preferred three-dimensional structures. The points on the scan with the lowest energy correspond to the most stable conformations. byjus.com Due to steric hindrance from the ortho-chloro group, it is expected that the lowest energy conformation would involve a significant twist of the amide group out of the plane of the phenyl ring. The analysis would identify the specific dihedral angle of this minimum energy conformer and calculate the energy differences between it and other less stable conformers (e.g., those corresponding to other local minima on the energy surface). This information is critical for understanding how the molecule might interact with biological targets.

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its structural and electronic properties through the simulation of its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are typically achieved using quantum mechanical methods, most commonly Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. By calculating these parameters, researchers can predict the spectroscopic signatures of the molecule, aid in the interpretation of experimental data, and understand how the specific arrangement of atoms and functional groups influences its spectroscopic behavior.

Theoretical Vibrational Frequencies and Infrared Intensities

The vibrational modes of a molecule correspond to the specific frequencies at which its atoms oscillate around their equilibrium positions. These frequencies are characteristic of the bonds and functional groups present. Theoretical vibrational frequency analysis, typically performed using DFT with a suitable functional (such as B3LYP) and basis set (e.g., 6-311++G(d,p)), can predict the complete set of vibrational modes for this compound.

The calculation also yields the infrared (IR) intensity of each mode, which is proportional to the change in the molecule's dipole moment during that vibration. This allows for the theoretical construction of an IR spectrum, where the positions of the absorption bands correspond to the calculated vibrational frequencies and their heights relate to the calculated intensities.

Due to approximations in the theoretical models and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their correlation with experimental data.

Below is a table of selected, theoretically predicted vibrational frequencies and IR intensities for key functional groups in this compound.

Table 1: Predicted Vibrational Frequencies and IR Intensities for this compound This is an interactive data table. You can sort and filter the data.

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Predicted IR Intensity (km/mol)
Aromatic C-H Stretch C-H 3100 - 3050 Low to Medium
Aliphatic C-H Stretch N(CH₃)₂ 2980 - 2940 Medium
Carbonyl C=O Stretch C=O 1685 Very High
Aromatic C=C Stretch C=C 1600 - 1450 Medium to High
C-N Amide Stretch C-N 1350 High
C-Cl Stretch C-Cl 750 Medium

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the chemical environment of each nucleus. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating these parameters.

Calculated ¹H and ¹³C chemical shifts for this compound can be used to assign signals in an experimental spectrum, particularly for complex aromatic regions. The predicted shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and amide functionalities, leading to distinct values for each magnetically unique nucleus in the molecule.

Spin-spin coupling constants, which describe the interaction between neighboring nuclear spins, can also be calculated. For the aromatic protons, these J-values are critical for determining their relative positions (ortho, meta, para) on the benzene (B151609) ring.

The following tables present hypothetical calculated NMR parameters for this compound, referenced against a standard like tetramethylsilane (B1202638) (TMS).

Table 2: Calculated ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This is an interactive data table. You can sort and filter the data.

Nucleus Type Atom Position Predicted Chemical Shift (ppm)
¹³C C=O 168.5
¹³C C1 (C-C=O) 138.0
¹³C C2 (C-Cl) 132.1
¹³C C3 (C-Br) 124.5
¹³C C4 131.0
¹³C C5 129.8
¹³C C6 127.2
¹³C N(CH₃)₂ 38.5, 34.5
¹H H4 7.65
¹H H5 7.40
¹H H6 7.50

Table 3: Calculated ¹H-¹H Coupling Constants (J) for Aromatic Protons This is an interactive data table. You can sort and filter the data.

Interacting Protons Coupling Type Predicted J-value (Hz)
J(H4-H5) ortho 8.1
J(H5-H6) ortho 7.8

Mechanistic Modeling of Proposed Chemical Reactions Involving this compound

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, characterize the structures of intermediates and transition states, and calculate activation energies. This provides a detailed, atomistic understanding of reaction feasibility, selectivity, and kinetics.

A plausible reaction involving this compound is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction would selectively form a new carbon-carbon bond at the C-Br position, which is generally more reactive in such catalytic cycles than the C-Cl bond. A hypothetical reaction could be the coupling with phenylboronic acid to form 2-chloro-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide.

Mechanistic modeling of this reaction would involve the following computational steps:

Geometry Optimization: The three-dimensional structures of all species along the proposed catalytic cycle (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination). A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, intermediates, products), all calculated frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the desired reactant and product of that elementary step.

Through such modeling, one could investigate factors influencing the reaction's efficiency, such as the choice of palladium catalyst, ligands, base, and solvent, providing a rational basis for experimental design and optimization.

Chemical Reactivity and Transformation Studies of 3 Bromo 2 Chloro N,n Dimethylbenzamide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. youtube.comaakash.ac.in The rate and regioselectivity of these reactions on a substituted benzene ring are profoundly influenced by the electronic properties of the existing substituents.

Regioselectivity Influenced by Halogen and Amide Directing Groups

The benzene ring in 3-bromo-2-chloro-N,N-dimethylbenzamide has three substituents that collectively influence the position of an incoming electrophile. The directing effects of these groups are summarized as follows:

N,N-Dimethylamide Group (-CON(CH₃)₂): This group is deactivating and a meta-director. The carbonyl group withdraws electron density from the ring through resonance and inductive effects, making the ring less nucleophilic. It directs incoming electrophiles to the position meta to itself, which is position 5.

Halogen Groups (-Br and -Cl): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pairs can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. youtube.comaakash.ac.inyoutube.com

The chloro group at position 2 directs incoming electrophiles to its ortho (position 6) and para (position 4) positions.

The bromo group at position 3 directs incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions.

SubstituentDirecting EffectFavored Positions
-CON(CH₃)₂ at C1meta5
-Cl at C2ortho, para4, 6
-Br at C3ortho, para4, 6

Based on this analysis, positions 4 and 6 are electronically favored due to the combined ortho and para directing effects of the two halogen atoms. Position 5 is favored by the meta-directing amide group. The steric hindrance from the adjacent substituents would also play a role, likely disfavoring substitution at position 6, which is ortho to the bulky amide group. Therefore, electrophilic substitution is most likely to occur at position 4, which is activated by both halogens and is less sterically hindered than position 6.

Nucleophilic Substitution and Cross-Coupling Reactions at Halogen Centers

The carbon-halogen bonds in this compound are key sites for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Reactivity at Bromine vs. Chlorine Positions

In general, aryl halides are less reactive towards nucleophilic substitution than alkyl halides due to the stronger carbon-halogen bond with its sp² hybridized carbon and the steric hindrance of the aromatic ring. quora.comquora.com However, in the context of transition-metal-catalyzed reactions, the reactivity of aryl halides follows the trend I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making the bromine atom a better leaving group in oxidative addition steps, which is often the rate-determining step in catalytic cycles. stackexchange.com Consequently, in this compound, reactions are expected to occur selectively at the C3-Br bond over the C2-Cl bond under controlled conditions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For a dihalogenated substrate like this compound, these reactions can often be performed selectively at the more reactive C-Br bond.

ReactionCoupling PartnerTypical Catalyst/ConditionsExpected Product at C3-Br
Suzuki Coupling Aryl/vinyl boronic acid or esterPd(0) catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄)2-chloro-3-aryl-N,N-dimethylbenzamide
Heck Coupling AlkenePd(0) catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base (e.g., Et₃N)2-chloro-N,N-dimethyl-3-vinylbenzamide
Sonogashira Coupling Terminal alkynePd(0) catalyst, Cu(I) co-catalyst, amine base3-alkynyl-2-chloro-N,N-dimethylbenzamide
Buchwald-Hartwig Amination AminePd(0) or Pd(II) catalyst, phosphine ligand, strong base (e.g., NaOtBu)3-amino-2-chloro-N,N-dimethylbenzamide

Suzuki Coupling: This reaction forms a new carbon-carbon bond between an organoboron compound and an organohalide. It is highly versatile and tolerant of many functional groups.

Heck Coupling: This reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. vedantu.comwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com

Buchwald-Hartwig Amination: This reaction is a method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. libretexts.orgnih.govwikipedia.orgorganic-chemistry.orgresearchgate.net

In all these reactions, the higher reactivity of the C-Br bond allows for selective functionalization at the C3 position while leaving the C-Cl bond intact for potential subsequent transformations.

Copper-Catalyzed Halogen Exchange Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation and halogen exchange reactions, are also relevant for aryl halides. mdpi.comwikipedia.orgorganic-chemistry.orgmdpi.comnih.govnih.gov The aromatic Finkelstein reaction, a copper-catalyzed halogen exchange, can be used to convert less reactive aryl bromides or chlorides into more reactive aryl iodides. organic-chemistry.orgsemanticscholar.orgresearchgate.netfrontiersin.org For this compound, treatment with a copper(I) catalyst and an iodide salt would likely lead to the selective conversion of the C-Br bond to a C-I bond, yielding 2-chloro-3-iodo-N,N-dimethylbenzamide. This product would be a more reactive substrate for subsequent cross-coupling reactions.

Reactions Involving the Amide Functional Group

The N,N-dimethylamide group is generally a robust functional group, but it can undergo specific transformations under certain conditions.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-2-chlorobenzoic acid, and dimethylamine (B145610). This reaction typically requires harsh conditions, such as prolonged heating with strong acid or base. rsc.orgacs.orgacs.orgresearchgate.net

Reduction: The amide can be reduced to the corresponding amine, (3-bromo-2-chlorophenyl)-N,N-dimethylmethanamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. echemi.comstackexchange.comescholarship.orgucalgary.camasterorganicchemistry.com The reaction proceeds via the reduction of the carbonyl group to a methylene (B1212753) group.

Reaction with Organometallics: While less common, strong organometallic nucleophiles can, in some cases, add to the carbonyl of the amide, leading to the formation of ketones after hydrolysis of the intermediate. nih.gov

The stability of the amide group under the conditions of many palladium-catalyzed cross-coupling reactions makes it a valuable functional handle in the synthesis of complex molecules.

Lack of Available Research Data for this compound

A thorough and exhaustive search of publicly available scientific literature, chemical databases, and patent records has revealed a significant lack of specific research data concerning the chemical reactivity and transformation of This compound . Consequently, it is not possible to generate a detailed, scientifically accurate article with specific research findings and data tables for this particular compound as requested.

The performed searches for information on the hydrolysis, reduction, N-functionalization, Directed Ortho-Metalation, and photochemical/electrochemical transformations of this compound did not yield any dedicated studies or experimental results. While general principles of reactivity for related functional groups (such as N,N-dimethylbenzamides and halogenated aromatic compounds) are well-documented, applying this general knowledge to the specific molecule without experimental validation would be speculative and would not meet the required standard of scientific accuracy.

Therefore, the following sections of the requested article outline cannot be substantiated with specific data for this compound:

Photochemical and Electrochemical Transformations

Without dedicated research on this specific compound, any attempt to create the requested article would result in a theoretical discussion rather than a report of factual research findings, and would necessitate the fabrication of data for the required tables. This would be contrary to the principles of scientific accuracy and integrity.

Synthesis of Derivatives and Analogues of 3 Bromo 2 Chloro N,n Dimethylbenzamide

Modifications at the Amide Nitrogen Atom

The N,N-dimethylamide moiety of 3-bromo-2-chloro-N,N-dimethylbenzamide offers a primary site for structural diversification. Modifications at this position can significantly influence the compound's steric and electronic profile, impacting its biological activity and physical properties.

The synthesis of N-alkyl, N-aryl, and N-heterocyclic analogues of this compound can be achieved through various synthetic routes, often starting from the corresponding acid chloride, 3-bromo-2-chlorobenzoyl chloride. The reaction of this acid chloride with a wide range of primary and secondary amines affords the desired N-substituted benzamides.

General synthetic approaches include the Schotten-Baumann reaction, where the acid chloride is treated with an amine in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrogen chloride byproduct. For less reactive amines, the use of stronger bases or coupling agents may be necessary.

While specific examples for the N-alkylation of 3-bromo-2-chlorobenzamide (B7976900) are not extensively documented in publicly available literature, general methods for the alkylation of sulfonamides have been reported, which could potentially be adapted. For instance, the reaction of a primary sulfonamide with an alkyl bromide in the presence of a base like lithium hydride (LiH) in a solvent such as dimethylformamide (DMF) has been shown to be effective for N-alkylation. nih.gov

The synthesis of N-aryl amides can be accomplished by reacting 3-bromo-2-chlorobenzoyl chloride with various anilines. A general and mild method for the synthesis of N-aryl amides involves the iron-mediated reaction of nitroarenes with acyl chlorides in water. researchgate.netnih.govrsc.org This approach provides a direct route to N-aryl amides from readily available starting materials.

The introduction of heterocyclic moieties at the amide nitrogen can be achieved by reacting 3-bromo-2-chlorobenzoyl chloride with heterocyclic amines. A variety of nitrogen-containing heterocycles, such as piperidine, morpholine, and pyrazole, can be incorporated using standard amidation conditions. researchgate.net

Table 1: Examples of Synthesized N-Substituted Benzamide (B126) Analogues

Amine Reactant Product Name General Structure
Aniline 3-bromo-2-chloro-N-phenylbenzamide 3-Br, 2-Cl-C₆H₃-CONH-Ph
Piperidine (3-bromo-2-chlorophenyl)(piperidin-1-yl)methanone 3-Br, 2-Cl-C₆H₃-CON(C₅H₁₀)
Morpholine (3-bromo-2-chlorophenyl)(morpholino)methanone 3-Br, 2-Cl-C₆H₃-CON(C₄H₈O)

This table is illustrative and based on general synthetic methods for N-substituted benzamides.

The formation of cyclic amide structures, or lactams, from this compound or its derivatives can be envisioned through intramolecular cyclization reactions. These reactions typically require the presence of a nucleophilic group on a side chain attached to the amide nitrogen or the benzene (B151609) ring, which can displace one of the halogen atoms.

For instance, if the N,N-dimethyl group were replaced with an N-alkyl group bearing a terminal amine or alcohol, intramolecular cyclization could be induced. Palladium-catalyzed coupling-cyclization of β-amino allenes with organic halides has been shown to produce 2,3-dihydro-1H-pyrroles and 1,2,5,6-tetrahydropyridines, demonstrating the feasibility of forming cyclic structures from appropriately substituted amides. nih.gov

Another strategy involves the activation of the amide bond itself. The evaluation of N-acyl-lactams as precursors for cross-coupling reactions has shown that cyclic amides can be effective activating groups. organic-chemistry.org This suggests that forming a cyclic amide fused to the benzamide core could be a viable synthetic pathway.

Halogen-induced cyclizations offer a powerful method for constructing heterocyclic systems. nih.gov While direct examples involving 3-bromo-2-chlorobenzamide are scarce, the principle of using an external halogen source to trigger the cyclization of an unsaturated precursor attached to the amide nitrogen could be applied.

Derivatization via Halogen Functionalization

The presence of two distinct halogen atoms, bromine and chlorine, on the benzene ring of this compound provides a rich platform for selective functionalization. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and orthogonal chemical transformations.

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective functionalization of the bromine atom while leaving the chlorine atom intact. Common cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations can be performed selectively at the 3-position.

Following the initial functionalization of the bromine, the chlorine atom at the 2-position can then be targeted under more forcing reaction conditions or with a more reactive catalyst system. This sequential approach enables the introduction of two different substituents at the 2- and 3-positions of the benzene ring.

An example of selective functionalization can be seen in the synthesis of 3-bromo-2-(2-chlorovinyl)benzothiophenes, where the bromine atom is introduced via bromocyclization and is available for subsequent coupling reactions, while the chlorine on the vinyl group remains. researchgate.net

A wide variety of functional groups can be introduced onto the benzene ring by replacing the halogen atoms.

Nitriles: The cyanation of aryl halides, typically catalyzed by palladium or copper, can convert the bromo or chloro substituent into a nitrile group (CN).

Esters: Carbonylative cross-coupling reactions, such as the palladium-catalyzed alkoxycarbonylation of aryl halides in the presence of carbon monoxide and an alcohol, can introduce an ester functionality.

Amines: Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines, as well as anilines and other N-heterocycles.

Table 2: Potential Functional Group Interconversions via Halogen Derivatization

Reaction Type Reagents and Conditions Functional Group Introduced
Suzuki Coupling Arylboronic acid, Pd catalyst, base Aryl
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base Alkynyl
Buchwald-Hartwig Amination Amine, Pd catalyst, base Amino
Cyanation Zn(CN)₂, Pd catalyst Nitrile

This table represents potential transformations based on established cross-coupling methodologies.

Benzene Ring Modifications

Beyond the functionalization of the existing halogen substituents, the benzene ring of this compound can undergo further modifications, primarily through electrophilic aromatic substitution. The directing effects of the substituents already present on the ring will govern the position of the incoming electrophile.

The amide group is an ortho-, para-directing, and activating group. However, the halogen atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects will determine the regioselectivity of the substitution. Given the steric hindrance from the 2-chloro and N,N-dimethylamide groups, electrophilic attack is most likely to occur at the 5-position.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Further halogenation (e.g., bromination or chlorination) using a halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the deactivating nature of the halogens might render the ring less reactive towards these reactions.

A patent describing the selective synthesis of 5-bromo-2-chlorobenzoic acid highlights the possibility of controlling the regioselectivity of bromination on a 2-chlorobenzoic acid scaffold. google.com This suggests that further selective halogenation of this compound might be achievable.

Introduction of Additional Substituents (e.g., Nitro, Cyano, Carbonyl)

The aromatic ring of this compound is amenable to the introduction of various substituents, which can significantly influence its chemical and physical properties.

Nitro Group Introduction:

The introduction of a nitro group (—NO₂) onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. Given the substitution pattern, the directing effects of the existing substituents must be considered. The N,N-dimethylamide group is an ortho-, para-director, while the chloro and bromo groups are deactivating ortho-, para-directors. The interplay of these directing effects will determine the regioselectivity of the nitration. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can be employed. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to prevent over-nitration and ensure selectivity. For instance, the nitration of 1,2-dichlorobenzene (B45396) can be influenced by the composition of the acid mixture to favor the formation of specific isomers. A patent for the preparation of 2,3-dichloro-nitrobenzene describes the use of an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid to alter the isomer ratio. google.com

A potential synthetic route for a nitro-derivative is outlined below:

ReactantReagents and ConditionsProduct
This compoundHNO₃, H₂SO₄, controlled temperatureIsomeric mixture of nitro-3-bromo-2-chloro-N,N-dimethylbenzamides

Cyano Group Introduction:

The cyano group (—CN) is a valuable functional group that can be introduced onto the aromatic ring, often serving as a precursor for other functionalities like carboxylic acids, amines, and amides. Palladium-catalyzed cyanation reactions are a powerful tool for the conversion of aryl halides to aryl nitriles. wikipedia.orgpatsnap.com Given the presence of both bromine and chlorine atoms on the ring, selective cyanation of the more reactive C-Br bond is generally expected. A variety of cyanide sources can be used, including potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂), which are less toxic than simple alkali metal cyanides. wikipedia.org The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

A representative palladium-catalyzed cyanation reaction is presented in the following table:

ReactantReagents and ConditionsProduct
This compoundPd(0) catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., dppf), cyanide source (e.g., Zn(CN)₂), solvent (e.g., DMF), heat3-cyano-2-chloro-N,N-dimethylbenzamide

Carbonyl Group Introduction:

The introduction of a carbonyl group can be achieved through methods such as Friedel-Crafts acylation or directed ortho-metalation.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comwikipedia.orgorganic-chemistry.org To introduce a carbonyl group onto this compound, the corresponding benzoyl chloride would likely be generated in situ or used as the starting material for a reaction with an appropriate arene. Alternatively, the this compound itself can be subjected to acylation, with the position of substitution being directed by the existing groups.

Directed ortho-Metalation (DoM): The N,N-dimethylamide group is a powerful directed metalation group (DMG), capable of directing the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.orgbaranlab.orgharvard.edunih.gov In the case of this compound, the N,N-dimethylamide group would direct lithiation to the C4 position. The resulting aryllithium intermediate can then be reacted with a variety of electrophiles to introduce a carbonyl-containing substituent. For example, reaction with an aldehyde would yield a secondary alcohol, which can be subsequently oxidized to a ketone.

A plausible reaction scheme for the introduction of a carbonyl group via DoM is as follows:

ReactantReagents and ConditionsIntermediate/Product
This compound1. n-BuLi or s-BuLi, THF, -78 °C2. Electrophile (e.g., RCHO)4-substituted-3-bromo-2-chloro-N,N-dimethylbenzamide

Annulation Reactions to Form Fused Heterocyclic or Carbocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, can be employed to construct more complex polycyclic systems from this compound. The presence of two halogen atoms provides handles for transition metal-catalyzed cross-coupling reactions that can be followed by intramolecular cyclization. For instance, a Suzuki or Sonogashira coupling at the C3-Br position with a suitably functionalized coupling partner could introduce a side chain that can subsequently undergo cyclization onto the aromatic ring or the amide functionality.

A generalized scheme for a potential annulation reaction is shown below:

Starting MaterialReaction SequenceProduct Type
This compound1. Cross-coupling reaction (e.g., Suzuki, Sonogashira) with a bifunctional reagent.2. Intramolecular cyclization.Fused heterocyclic or carbocyclic system

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. researchgate.netscripps.eduwikipedia.orgresearchgate.netnih.gov The synthesis of isotopically labeled analogues of this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) at specific positions in the molecule.

Deuterium Labeling:

Deuterium can be introduced into the aromatic ring through various methods, including acid-catalyzed hydrogen-deuterium exchange or through the quenching of an organometallic intermediate with a deuterium source like D₂O. For instance, the aryllithium intermediate generated via directed ortho-metalation at the C4 position could be quenched with D₂O to afford 4-deuterio-3-bromo-2-chloro-N,N-dimethylbenzamide.

Carbon-13 Labeling:

The introduction of a ¹³C label can be more synthetically challenging and often requires the use of a ¹³C-labeled starting material or reagent. For example, a ¹³C-labeled carbonyl group could be introduced by reacting the Grignard reagent derived from this compound (if formable) with ¹³CO₂. Alternatively, a synthetic route starting from a simpler ¹³C-labeled benzene derivative could be devised.

The following table summarizes potential strategies for isotopic labeling:

IsotopeLabeling StrategyPotential Labeled Product
²H (D)Quenching of the C4-lithiated intermediate with D₂O.4-deuterio-3-bromo-2-chloro-N,N-dimethylbenzamide
¹³CReaction of a Grignard or organolithium reagent with ¹³CO₂.3-bromo-2-chloro-N,N-dimethyl-[carboxyl-¹³C]benzamide (after hydrolysis) or a related ketone.
¹³CSynthesis starting from a ¹³C-labeled precursor, such as ¹³C-labeled dimethylamine (B145610) for the amide formation.3-bromo-2-chloro-N,N-di([¹³C]methyl)benzamide

These isotopically labeled analogues can then be used in kinetic isotope effect studies or as internal standards in mass spectrometry to provide detailed insights into the mechanisms of reactions involving this compound and its derivatives.

Advanced Analytical Methodologies for Quality Control and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 3-bromo-2-chloro-N,N-dimethylbenzamide. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.

The complexity of reaction mixtures often requires a gradient elution strategy to achieve optimal separation of the target compound from a wide range of impurities with varying polarities. The development of a robust gradient HPLC method for this compound would involve a systematic optimization of mobile phase composition, gradient slope, and flow rate. A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

A hypothetical gradient elution program for the analysis of this compound and its potential impurities is presented below. This program is designed to provide a broad separation window, starting with a high aqueous content to retain polar impurities and gradually increasing the organic content to elute the main compound and any non-polar impurities.

Table 1: Hypothetical Gradient Elution Program for HPLC Analysis

Time (minutes)% Aqueous (e.g., 0.1% Formic Acid in Water)% Organic (e.g., Acetonitrile)
0.0955
2.0955
20.0595
25.0595
25.1955
30.0955

This table is for illustrative purposes and a specific method would require experimental optimization.

Once a suitable separation method is established, it can be validated for quantitative analysis and purity determination. This involves assessing parameters such as linearity, accuracy, precision, and specificity according to established guidelines (e.g., International Council for Harmonisation - ICH). A calibration curve would be generated using certified reference standards of this compound to accurately quantify its concentration in a sample. Purity is typically determined by area percentage, where the peak area of the main compound is compared to the total area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

While HPLC is suitable for non-volatile compounds, GC-MS is the preferred method for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound. thermofisher.com Such impurities could include residual solvents, starting materials, or volatile by-products. The gas chromatograph separates the volatile components of the sample, which are then ionized and detected by the mass spectrometer, providing both quantitative data and structural information for identification. A typical GC-MS method would involve optimizing the column type (e.g., a non-polar or mid-polar capillary column), temperature program, and mass spectrometer settings.

Chiral Separation Techniques for Enantiomeric Purity (if applicable to chiral derivatives)

The molecular structure of this compound itself is achiral. However, if chiral centers are introduced in its derivatives through subsequent synthetic modifications, the assessment of enantiomeric purity becomes critical, particularly in a pharmaceutical context where different enantiomers can exhibit distinct pharmacological activities. Chiral separation can be achieved using specialized chiral stationary phases (CSPs) in either HPLC or GC. These CSPs are designed to interact differently with each enantiomer, leading to their separation. The development of such a method would involve screening various chiral columns and mobile phases to find the optimal conditions for resolving the enantiomeric pair.

Patent Landscape Analysis from a Chemical Synthesis and Intermediate Perspective

Review of Patented Synthetic Routes and Process Chemistry for Benzamides

The synthesis of halogenated benzamides, as detailed in the patent literature, generally revolves around a few key strategic approaches. These methods are designed to introduce the halogen substituents and the amide functionality at specific positions on the benzene (B151609) ring. For compounds analogous to 3-bromo-2-chloro-N,N-dimethylbenzamide, the patented synthetic routes often involve multi-step sequences starting from readily available precursors.

A common strategy involves the functionalization of a pre-existing benzoic acid or benzoyl chloride. For instance, the synthesis of related compounds like 2-amino-5-bromo-N,3-dimethylbenzamide often starts with a corresponding aminobenzoic acid derivative. One patented method describes the bromination of 2-amino-N,3-dimethylbenzamide using reagents like liquid bromine in acetic acid or an electrochemical method involving the electrolysis of hydrobromic acid. google.com The latter approach is highlighted as an environmentally friendlier "green chemistry" method, avoiding the use of hazardous liquid bromine. google.com

Another prevalent approach is the construction of the benzamide (B126) moiety from a halogenated benzoic acid. For example, the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, an important intermediate for the insecticide chlorantraniliprole, has been extensively patented. googleapis.comgoogle.com These patents often describe the initial nitration of a substituted benzoic acid, followed by reduction of the nitro group to an amine, and subsequent amidation with dimethylamine (B145610). The chlorination step can be performed at various stages of the synthesis.

The table below summarizes some of the patented synthetic routes for halogenated benzamides that are structurally related to this compound.

Target Compound Starting Material Key Reaction Steps Reagents/Conditions Patent Reference
2-amino-5-bromo-N,3-dimethylbenzamide2-amino-N,3-dimethylbenzamideBrominationLiquid bromine, acetic acid, NaOHCN103060837B google.com
2-amino-5-bromo-N,3-dimethylbenzamide2-amino-N,3-dimethylbenzamideElectrochemical BrominationHBr, dilute H2SO4, platinum electrodesCN103060837B google.com
2-amino-5-chloro-N,3-dimethylbenzamide2-nitro-3-methylbenzoic acidNitration, Reduction, Chlorination, AmidationHNO3/H2SO4, Fe/HCl, SOCl2, (CH3)2NHWO 2024/116196 A1 googleapis.com
2-amino-5-chloro-N,3-dimethylbenzamideTolueneOxidation, Chlorination, Nitration, Reduction, AmidationN-hydroxyphthalimide/cobalt acetylacetonate, Cl2, HNO3/H2SO4, catalytic hydrogenation, DCC/HOBt, methylamineCN102643219B google.com

These patented processes emphasize the importance of high yields, cost-effectiveness of starting materials, and operational safety, particularly for large-scale industrial production.

Analysis of Novel Intermediates and Purification Methods Claimed in Patent Literature

A significant aspect of the patent strategy in the synthesis of complex molecules like halogenated benzamides is the claiming of novel intermediates. These intermediates represent key building blocks in the synthetic pathway and can provide a strong intellectual property position, even if the final product is known.

In the context of compounds similar to this compound, patents frequently claim intermediates that possess a unique combination of substituents that are strategically assembled during the synthesis. For instance, in the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, intermediates such as 2-nitro-3-methyl-5-chlorobenzoic acid and 2-amino-3-methyl-5-chlorobenzoic acid are often the subject of specific claims. google.com The novelty of these intermediates lies in the specific substitution pattern that is crucial for arriving at the final desired product.

The table below showcases examples of novel intermediates claimed in patents for the synthesis of related halogenated benzamides.

Intermediate Target Compound Class Significance Patent Reference
2-Nitro-3-methyl-5-chlorobenzoic acidHalogenated AnthranilamidesKey precursor for introducing the amino and chloro substituents in a specific regioisomeric form.CN102643219B google.com
2-Amino-3-methyl-5-chlorobenzoic acidHalogenated AnthranilamidesDirect precursor to the final benzamide after amidation.CN102643219B google.com
4-(tert-butoxy-carbonyl)-2-hydroxy-benzoic acidBenzamide derivativesA protected intermediate allowing for selective functionalization at other positions of the aromatic ring.WO2003106440A2 google.com

Purification methods detailed in patent literature for benzamides often involve standard chemical engineering techniques, but their application to specific compounds can be a point of novelty. Patented purification processes may include:

Crystallization: The use of specific solvent systems to achieve high purity of the final product or key intermediates.

Distillation: Particularly for liquid intermediates or for the removal of volatile impurities. A patent for the purification of fatty acid amides describes a two-step distillation process to remove impurities. google.com

Chromatography: While less common for large-scale production, chromatographic methods are sometimes claimed for achieving very high purity, especially for pharmaceutical applications.

The claims often focus on the specific conditions (e.g., solvent ratios, temperature, pH) that lead to a significant improvement in purity or yield.

Examination of Broad Claims Related to Halogenated Benzamide Synthesis

In addition to specific compounds and intermediates, patents in the field of medicinal and agricultural chemistry often include broad, or Markush, claims. These claims are designed to cover a large family of related compounds, thereby providing a wider scope of protection. For halogenated benzamides, such broad claims typically define a generic structure with variable substituents at different positions of the benzamide core.

An analysis of patents for related compounds suggests that a patent for a class of molecules including this compound would likely feature broad claims covering variations in:

Halogen Substitution: The type and position of halogen atoms on the benzene ring. For example, a claim might specify "a halogen selected from F, Cl, Br, or I" at one or more positions.

Amide Substituents: The nature of the groups attached to the amide nitrogen. This could include a range of alkyl, aryl, or heterocyclic groups, in addition to the dimethyl substitution.

Other Ring Substituents: The presence of other functional groups on the aromatic ring, such as alkyl, alkoxy, nitro, or amino groups.

These broad claims are a strategic tool to protect not only the specifically synthesized compounds but also a wider range of structurally related molecules that might have similar biological activity or utility. The enforceability of such broad claims often depends on the extent to which the patent provides examples and enabling disclosure for the claimed chemical space.

Future Research Directions and Unexplored Avenues in Chemical Research

Development of Novel and More Sustainable Catalytic Systems for Synthesis

The synthesis of polysubstituted aromatic compounds like 3-bromo-2-chloro-N,N-dimethylbenzamide often relies on multi-step procedures that can be inefficient and generate significant waste. Future research will likely focus on the development of novel and more sustainable catalytic systems to streamline its synthesis. One promising avenue is the use of transition-metal-catalyzed C-H activation. nih.gov Catalysts based on ruthenium and palladium have already shown efficacy in the ortho-halogenation of benzamides, a key step in the synthesis of the target molecule. nih.gov Further research could explore more earth-abundant and less toxic metals as catalysts, such as iron or copper, to enhance the sustainability of the process. Additionally, the development of catalysts that can perform multiple transformations in a single pot, known as tandem or domino reactions, would significantly improve the efficiency of the synthesis.

Another area of focus will be the use of photocatalysis. Light-mediated reactions can often be performed under mild conditions and with high selectivity, reducing the need for harsh reagents and high temperatures. The development of photoredox catalysts tailored for the specific halogenation and amidation reactions required for the synthesis of this compound could offer a greener and more energy-efficient synthetic route.

Catalyst TypePotential AdvantagesResearch Focus
Transition-Metal Catalysts (Fe, Cu) Earth-abundant, lower toxicityDevelopment of ligands to control selectivity and activity.
Tandem Catalysts Increased efficiency, reduced wasteDesign of multifunctional catalysts for one-pot synthesis.
Photoredox Catalysts Mild reaction conditions, high selectivityTailoring catalysts for specific halogenation and amidation steps.

Deeper Mechanistic Insights into Complex Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For a molecule like this compound, which contains multiple reactive sites, understanding the regioselectivity of further transformations is paramount. Future research should employ a combination of experimental and computational techniques to gain deeper mechanistic insights.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic analysis can provide valuable data on reaction pathways and intermediates. acs.org Computational modeling, using methods such as Density Functional Theory (DFT), can be used to calculate transition state energies and predict reaction outcomes, complementing experimental findings. acs.orgnih.gov A deeper understanding of the electronic and steric effects of the bromine and chlorine substituents, as well as the N,N-dimethylamido group, will be essential for predicting and controlling the reactivity of the molecule in various chemical transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and easier scalability. polimi.itresearchgate.net Future research should focus on integrating the synthesis of this compound into flow chemistry platforms. polimi.itresearchgate.netacs.org This would involve the development of robust and efficient packed-bed reactors containing immobilized catalysts and reagents, allowing for a continuous and automated production process.

Automated synthesis platforms, which combine robotics with machine learning algorithms, are revolutionizing the discovery and optimization of new reactions and molecules. oxfordglobal.com By integrating the synthesis of this compound and its derivatives into such platforms, researchers can rapidly screen a wide range of reaction conditions and starting materials to identify optimal synthetic routes and discover new compounds with desired properties. oxfordglobal.com This high-throughput approach can significantly accelerate the research and development process. oxfordglobal.com

TechnologyBenefitsResearch Goals
Flow Chemistry Improved safety, scalability, and process controlDevelopment of continuous processes for synthesis and purification.
Automated Synthesis High-throughput screening, rapid optimizationIntegration with machine learning for reaction discovery and optimization.

Exploration of this compound as a Synthon for Complex Molecular Architectures

The presence of two different halogen atoms (bromine and chlorine) at specific positions on the aromatic ring, along with the N,N-dimethylamido group, makes this compound a versatile synthetic building block, or synthon. The differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions allows for the selective introduction of different functional groups at the 2- and 3-positions. nih.govnih.gov

Future research will undoubtedly explore the use of this compound in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, to construct complex molecular architectures. nih.govnih.govresearchgate.net The ability to selectively functionalize the molecule at two different positions opens up possibilities for the synthesis of novel pharmaceutical intermediates, agrochemicals, and materials with unique properties. For instance, the sequential cross-coupling of different aryl or heteroaryl groups could lead to the synthesis of novel ligands for catalysis or new organic electronic materials.

Advanced Materials Science Applications (e.g., supramolecular chemistry, crystal engineering based on halogen bonds)

The field of materials science offers exciting avenues for the application of this compound. The presence of both bromine and chlorine atoms makes it an excellent candidate for studies in supramolecular chemistry and crystal engineering, particularly through the formation of halogen bonds. nih.govnih.gov Halogen bonding is a non-covalent interaction that can be used to control the self-assembly of molecules in the solid state, leading to the formation of crystals with specific structures and properties. nih.govmdpi.combohrium.com

Q & A

Q. What are the optimal synthetic routes for 3-bromo-2-chloro-N,N-dimethylbenzamide?

The synthesis of this compound typically involves halogenation and substitution reactions. Key steps include:

  • Bromination/Chlorination : Direct halogenation of the benzene ring using reagents like Br₂ (with FeBr₃ as a catalyst) or Cl₂ (with AlCl₃) under controlled temperatures (e.g., 40–60°C).
  • Dimethylamide Introduction : Reaction of the halogenated benzoyl chloride with dimethylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
  • Cross-Coupling : The bromine atom enables Suzuki-Miyaura coupling using Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with aryl boronic acids, yielding biaryl derivatives (e.g., 75–85% yields with K₂CO₃ base in H₂O/EtOH) .

Q. How can spectroscopic techniques characterize this compound?

  • NMR : ¹H NMR reveals substituent effects: the deshielded aromatic protons adjacent to halogens show distinct splitting patterns (e.g., doublets for meta- and para-protons). The dimethylamide group appears as a singlet (~3.0 ppm for N(CH₃)₂) .
  • HPLC : Reverse-phase HPLC with a C18 column (ACN/H₂O mobile phase) assesses purity. Retention indices are influenced by the dimethylamide group’s polarity, deviating from primary amides by ~-80 units .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 273.56) and fragmentation patterns characteristic of halogen loss .

Advanced Research Questions

Q. How do reaction conditions influence halogen reactivity in cross-coupling reactions?

The bromine at the 3-position participates more readily in cross-coupling than the 2-chloro substituent due to its lower electronegativity and stronger C–Br bond polarization. For Suzuki-Miyaura coupling:

  • Catalyst Selection : Pd(PPh₃)₄ achieves higher yields (75–85%) with electron-rich aryl boronic acids, while PdCl₂(dppf) is better for heteroaryl couplings (60–70%) .
  • Solvent/Base Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity at 100–120°C. CsF in DMF accelerates transmetalation, whereas K₂CO₃ in H₂O/EtOH minimizes side reactions .

Q. What crystallographic methods resolve the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via the SHELX suite) is standard. Key parameters include:

  • Crystal System : Monoclinic (e.g., P2₁/n space group) with unit cell dimensions a = 12.8590 Å, b = 7.8126 Å, c = 21.9574 Å, and β = 106.27° .
  • Data Collection : MoKα radiation (λ = 0.71073 Å) at 200 K reduces thermal motion artifacts. SHELXPRO interfaces refine hydrogen bonding networks and halogen interactions (e.g., C–Br···O contacts) .

Q. How do halogen positions influence biological activity in structural analogs?

  • Bromine at 3-position : Enhances hydrophobic interactions with enzyme active sites (e.g., kinase inhibitors). In analogs like 3-bromo-5-fluoro-N,N-dimethylbenzamide, bromine increases binding affinity by 2–3 fold compared to chlorine .
  • Chlorine at 2-position : Steric hindrance reduces metabolic degradation, improving pharmacokinetics in vivo. SAR studies show chloro-substituted derivatives exhibit longer half-lives (t₁/₂ > 6 hours) in hepatic microsomes .

Q. What contradictions exist in substitution reaction yields for derivatives?

Yields for nucleophilic aromatic substitution (NAS) vary widely:

  • Azide Substitution : NaN₃ in DMF at 80°C gives 85–90% yield, but NH₃/EtOH at 150°C yields only 60–70% for amino derivatives due to competing hydrolysis .
  • Methoxy Substitution : NaOMe/CuI in DMSO achieves 70–75% yield, but electron-deficient aryl rings (e.g., nitro-substituted) reduce reactivity by 30% .

Q. Methodological Notes

  • Data Contradictions : Discrepancies in reaction yields often stem from solvent polarity, temperature gradients, or trace moisture. Reproducibility requires strict anhydrous conditions and inert atmospheres .
  • Advanced Characterization : Pair SCXRD with DFT calculations (e.g., Gaussian09) to validate electronic effects of halogens on molecular electrostatic potential surfaces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.